

inter-laboratory comparison of Indinavir sulfate ethanolate quantification methods

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Compound of Interest

Compound Name: *Indinavir sulfate ethanolate*

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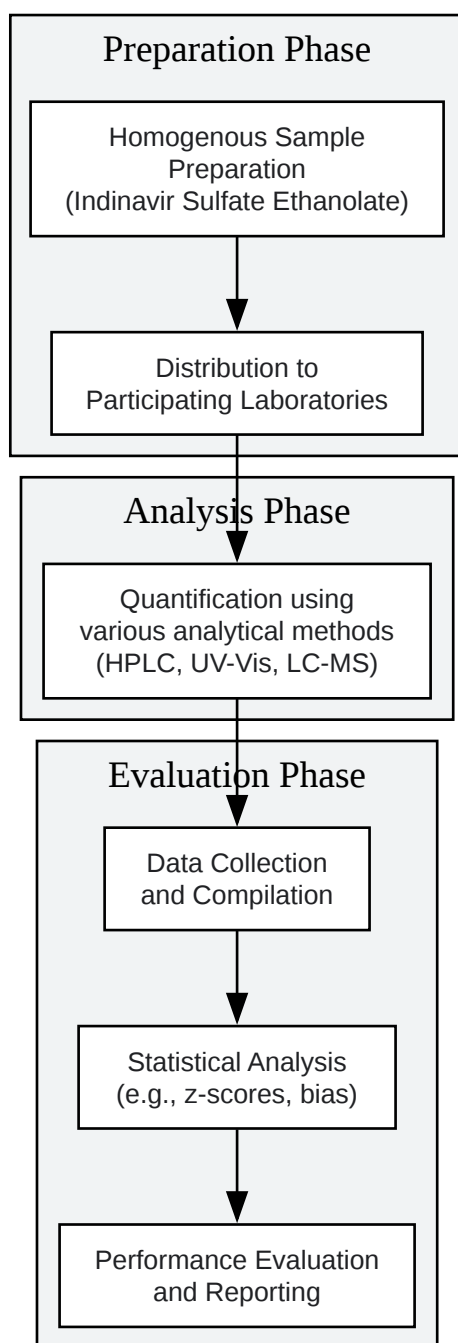
A Comparative Guide to the Quantification of Indinavir Sulfate Ethanolate

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients such as **Indinavir sulfate ethanolate** is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of various analytical methods for the quantification of **Indinavir sulfate ethanolate**, with supporting experimental data and detailed methodologies.

Indinavir sulfate is a protease inhibitor widely used in the treatment of HIV infection.^[1] The complex nature of this molecule necessitates robust and reliable analytical methods for its quantification in both bulk drug substance and pharmaceutical dosage forms. This guide explores and compares High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

Workflow for Inter-Laboratory Method Comparison

An inter-laboratory comparison, also known as a proficiency test, is a crucial exercise to evaluate the performance of different laboratories and methods for a specific analysis.^{[2][3]} The general workflow involves the distribution of a homogenous sample to participating laboratories, subsequent analysis by each laboratory using their chosen or a prescribed method, and a statistical comparison of the results.



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Caption: General workflow of an inter-laboratory comparison study.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the quantification of Indinavir sulfate in pharmaceutical formulations.[1][4][5] This method offers good selectivity and sensitivity.

Experimental Protocols

Two representative HPLC methods are detailed below:

Method 1:

- Column: Zodiac ODS hypersil C18 (250mm x 4.6mm, 5 μ m)[1]
- Mobile Phase: A mixture of phosphate buffer (pH 5.5), Acetonitrile, and Methanol in a ratio of 50:30:20 (v/v/v)[1]
- Flow Rate: 1 ml/min[1]
- Detection: UV detector at 260nm[1]
- Standard Preparation: 40mg of Indinavir sulfate dissolved in 100ml of mobile phase to get a stock solution. Further dilutions are made to achieve the desired concentration.[1]
- Sample Preparation: 60mg of the drug from capsules is dissolved in 100ml of mobile phase. This is then further diluted for analysis.[1]

Method 2:

- Column: Reversed-phase C8[6]
- Mobile Phase: Phosphate buffer and Acetonitrile in a ratio of 60:40 (v/v)[6]
- Extraction: C18 solid-phase extraction for plasma samples[6]
- Detection: UV detection at 210 nm[6]

Quantitative Data Summary

Parameter	Method 1	Method 2
Linearity Range	48 - 112 µg/ml[1]	25 - 2500 ng/ml[6]
Correlation Coefficient (r ²)	0.990[1]	Not explicitly stated
Accuracy (% Recovery)	98.36% - 101.74%[1]	Within 15% of nominal concentration[6]
Precision (RSD)	Not explicitly stated	Intra- and inter-assay: 3.5% - 15.8%[6]
Limit of Quantification (LOQ)	Not explicitly stated	25 ng/ml (from 0.1 ml plasma) [6]

UV-Visible Spectrophotometry Methods

UV-Visible spectrophotometry offers a simpler and more cost-effective approach for the quantification of Indinavir sulfate. These methods are often based on the formation of colored complexes.

Experimental Protocols

Three different visible spectrophotometric methods have been developed:

- Method A (Chloramine-T): This method involves the reaction of Indinavir sulfate with excess chloramine-T in an acidic medium. The unreacted chloramine-T is then determined by measuring the decrease in absorbance of the dye gallocyanine at a λ_{max} of 540 nm.[7]
- Method B (Folin-Ciocalteu): This method is based on the reduction of the phosphomolybdotungstic acid in the Folin-Ciocalteu reagent by Indinavir sulfate, which results in the formation of an intense blue colored product with a λ_{max} of 760 nm.[7]
- Method C (Chloranil): This method relies on the formation of a charge-transfer complex between Indinavir sulfate and chloranil, with a λ_{max} of 540 nm.[7]

Quantitative Data Summary

Parameter	Method A (Chloramine-T)	Method B (Folin- Ciocalteu)	Method C (Chloranil)
Linearity Range	2.5 - 20 µg/mL[7]	2 - 25 µg/mL[7]	4.5 - 40 µg/mL[7]
Molar Absorptivity (L mol ⁻¹ cm ⁻¹)	1.88 x 10 ⁴	1.56 x 10 ⁴	1.02 x 10 ⁴
Sandell's Sensitivity (µg cm ⁻²)	0.0378	0.0456	0.0697
Correlation Coefficient (r)	0.9998	0.9999	0.9998

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS/MS provides high sensitivity and selectivity, making it particularly suitable for the quantification of drugs in biological matrices like human plasma.

Experimental Protocol

A representative LC-MS/MS method is outlined below:

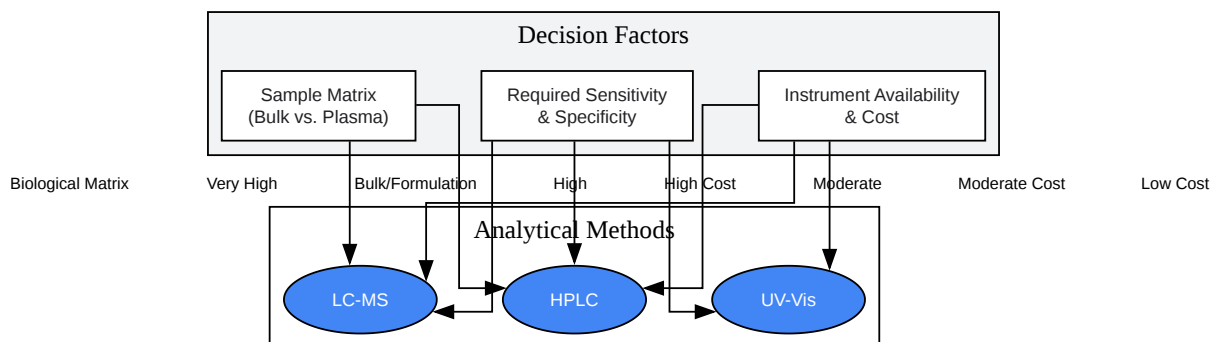
- Sample Preparation: Simple protein precipitation from plasma using acetonitrile.[8]
- Chromatography: LC separation is performed before mass spectrometric detection.
- Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used in the positive ion, multiple reaction monitoring (MRM) mode.[8]
 - Ion Transitions: m/z of 614/421 for Indinavir and 628/421 for the internal standard.[8]

Quantitative Data Summary

Parameter	LC-MS/MS Method
Linearity Range	3.0 - 12320 ng/ml[8]
Analysis Time	5 minutes per sample[8]
Key Advantage	Fast sample preparation and wide dynamic assay range[8]

Logical Relationship of Analytical Method Selection

The choice of an analytical method for Indinavir sulfate quantification depends on various factors including the sample matrix, required sensitivity, and available instrumentation.



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Caption: Factors influencing the selection of an analytical method.

Conclusion

The choice of an analytical method for the quantification of **Indinavir sulfate ethanolate** is a critical decision that impacts the reliability of the results.

- HPLC methods offer a good balance of sensitivity, selectivity, and cost, making them suitable for routine quality control of bulk drugs and pharmaceutical formulations.

- UV-Visible spectrophotometry provides a simple and economical alternative, particularly for bulk drug analysis where high sensitivity is not a primary requirement.
- LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where trace amounts of the drug need to be quantified in complex biological matrices.

While no direct inter-laboratory comparison studies for **Indinavir sulfate ethanolate** were identified in the public domain, the data presented from various single-laboratory validation studies provide a strong basis for comparing the performance of these different analytical techniques. For a definitive assessment of method robustness and inter-laboratory reproducibility, a formal proficiency testing program would be invaluable.

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